molecular formula C13H11N3O3S B2990018 N-([2,2'-bifuran]-5-ylmethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide CAS No. 2034436-37-6

N-([2,2'-bifuran]-5-ylmethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Cat. No. B2990018
CAS RN: 2034436-37-6
M. Wt: 289.31
InChI Key: VUHJUCZHJCRIOX-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several interesting functional groups, including a bifuran unit and a thiadiazole unit. Bifuran units are found in a variety of chemical compounds and are known for their aromatic properties . Thiadiazole is a type of heterocycle that contains sulfur and nitrogen .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through multi-step organic reactions. For example, substituted 2,5-dihydro-2,2’-bifurans can be synthesized through various methods, including reductive cyclization of 2-propyn-1-ones .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The bifuran unit would contribute to the aromaticity of the molecule, while the thiadiazole unit could potentially introduce interesting electronic properties .


Chemical Reactions Analysis

The reactivity of this compound would likely depend on the specific functional groups present. For example, the thiadiazole unit could potentially undergo reactions with nucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence properties like solubility, melting point, and reactivity .

Scientific Research Applications

Synthesis and Characterization

Convenient Synthesis Approaches : Research has developed methods for synthesizing thiadiazole derivatives, emphasizing the oxidative dimerization of thioamides. These compounds are prepared by reacting thioamides with electrophilic reagents in organic solvents, yielding high-purity thiadiazoles (Takikawa et al., 1985) Consensus paper details.

Anticancer Evaluation : A study on N-((5-(Substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives revealed significant anticancer activity against various human cancer cell lines. These findings suggest the potential of thiadiazole scaffolds in developing new anticancer agents (Tiwari et al., 2017) Consensus paper details.

Potential Applications

Inhibiting Biological Targets : The synthesis of metal complexes of heterocyclic sulfonamide, showing strong carbonic anhydrase inhibitory properties, suggests the potential application of thiadiazole derivatives as enzyme inhibitors. These compounds exhibit potent inhibition against human carbonic anhydrase isoenzymes, highlighting their therapeutic potential (Büyükkıdan et al., 2013) Consensus paper details.

Antimicrobial and Antifungal Activities : The synthesis and bioactivity evaluation of novel thiochroman-4-one derivatives incorporating carboxamide and 1, 3, 4-thiadiazole thioether moieties demonstrated promising antibacterial and antifungal activities. These derivatives show better activity against specific pathogens compared to known drugs, indicating their potential as new antimicrobial agents (Yu et al., 2022) Consensus paper details.

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if this compound were to be used as a drug, it would likely interact with biological receptors in a specific way .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. It’s important to handle all chemicals with care and to follow appropriate safety protocols .

Future Directions

The future directions for research on this compound could potentially be very broad, depending on its properties and potential applications. For example, if the compound shows promising biological activity, it could be studied further for potential medicinal uses .

properties

IUPAC Name

N-[[5-(furan-2-yl)furan-2-yl]methyl]-4-methylthiadiazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O3S/c1-8-12(20-16-15-8)13(17)14-7-9-4-5-11(19-9)10-3-2-6-18-10/h2-6H,7H2,1H3,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUHJUCZHJCRIOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NCC2=CC=C(O2)C3=CC=CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-([2,2'-bifuran]-5-ylmethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

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